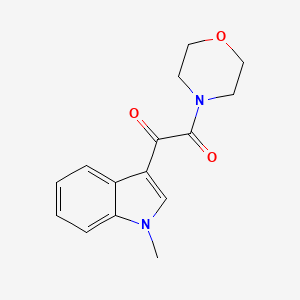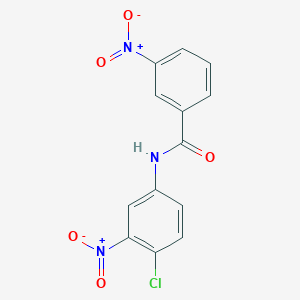![molecular formula C23H29N3O B4749344 1-phenyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4749344.png)
1-phenyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
Overview
Description
1-phenyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine, commonly known as P4, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. P4 is a piperazine derivative that exhibits high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for studying the role of this receptor in various physiological and pathological conditions.
Mechanism of Action
P4 acts as a partial agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that modulates the activity of adenylate cyclase and potassium channels. Activation of the 5-HT1A receptor leads to a decrease in neuronal activity and neurotransmitter release, resulting in anxiolytic and antidepressant effects. P4 has been shown to increase the firing rate of serotonergic neurons in the raphe nucleus, leading to increased serotonin release in the forebrain.
Biochemical and Physiological Effects:
P4 has been shown to exert anxiolytic and antidepressant effects in animal models of anxiety and depression. The compound has also been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression. P4 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of P4 is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. P4 has also been shown to have good pharmacokinetic properties, with a half-life of several hours in rodents. However, one limitation of P4 is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on P4 and the 5-HT1A receptor. One area of interest is the role of the 5-HT1A receptor in the regulation of social behavior and cognition, which may have implications for autism spectrum disorder and other social disorders. Another area of interest is the potential use of P4 as a therapeutic agent for depression and anxiety disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of P4 on the 5-HT1A receptor and its downstream signaling pathways.
Scientific Research Applications
P4 has been extensively studied for its potential applications in neuroscience research. The compound has been shown to act as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress response. P4 has been used in preclinical studies to investigate the role of 5-HT1A receptor in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-23(26-17-15-25(16-18-26)22-7-3-1-4-8-22)21-11-9-20(10-12-21)19-24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJMVMNHNJAGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)[4-(piperidin-1-ylmethyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4749262.png)
![2-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4749274.png)

![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)
![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)

![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4749321.png)
![(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749327.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![methyl 3-{[(3-methyl-1-piperidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4749336.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
